5-Aminoimidazole ribonucleoside
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Overview
Description
5-Aminoimidazole Ribonucleoside is a biochemical compound that plays a crucial role in the formation of purine nucleotides, which are essential building blocks for DNA and RNA. This compound is a derivative of imidazole and ribose, and it is involved in various biochemical pathways, including the synthesis of inosine monophosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoimidazole Ribonucleoside typically involves the reaction of 5-aminoimidazole with ribose. One common method is the non-enzymatic synthesis, which was first published in 1988 . This method involves the use of chemical reagents to facilitate the reaction between 5-aminoimidazole and ribose, resulting in the formation of the ribonucleoside.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole Ribonucleoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may result in the formation of carboxylated derivatives, while reduction may yield amine derivatives .
Scientific Research Applications
5-Aminoimidazole Ribonucleoside has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Aminoimidazole Ribonucleoside involves its role as an intermediate in the synthesis of inosine monophosphate. It stimulates AMP-dependent protein kinase activity, which plays a crucial role in regulating cellular energy homeostasis . This compound also affects various molecular targets and pathways, including those involved in nucleotide synthesis and cellular metabolism .
Comparison with Similar Compounds
Similar Compounds
5-Aminoimidazole-4-carboxamide Ribonucleoside: This compound is similar in structure and function but has additional carboxamide groups.
Aminoimidazole Ribonucleotide: This compound is a precursor in the purine biosynthesis pathway and shares similar biochemical properties.
Uniqueness
5-Aminoimidazole Ribonucleoside is unique due to its specific role in the synthesis of purine nucleotides and its ability to activate AMP-dependent protein kinase. This makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C8H13N3O4 |
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Molecular Weight |
215.21 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(5-aminoimidazol-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H13N3O4/c9-5-1-10-3-11(5)8-7(14)6(13)4(2-12)15-8/h1,3-4,6-8,12-14H,2,9H2/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NKYAAYKKNSYIIW-XVFCMESISA-N |
SMILES |
C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |
Isomeric SMILES |
C1=C(N(C=N1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N |
Canonical SMILES |
C1=C(N(C=N1)C2C(C(C(O2)CO)O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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